2-(2-Phenoxyethoxy)-1,1'-biphenyl
Description
2-(2-Phenoxyethoxy)-1,1'-biphenyl is a biphenyl derivative featuring a phenoxyethoxy substituent at the 2-position of one benzene ring. This structural motif combines the rigidity of the biphenyl core with the flexibility and polarity of the ethoxy linker, making it a versatile scaffold in medicinal chemistry, catalysis, and agrochemical design.
Properties
CAS No. |
97762-38-4 |
|---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-(2-phenoxyethoxy)-2-phenylbenzene |
InChI |
InChI=1S/C20H18O2/c1-3-9-17(10-4-1)19-13-7-8-14-20(19)22-16-15-21-18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChI Key |
KOGCEIITTJTIMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: Several synthetic routes exist for preparing 2-(2-phenoxyethoxy)-1,1’-biphenyl. One common method involves the reaction of 2-bromophenol with 2-bromoethanol in the presence of a base (such as potassium carbonate) to form the desired compound. The reaction proceeds through an etherification process, resulting in the phenoxyethoxy group attached to the biphenyl core.
Industrial Production: In industrial settings, this compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, solvent choice, and purification methods ensures efficient production.
Chemical Reactions Analysis
Reactivity: 2-(2-Phenoxyethoxy)-1,1’-biphenyl can undergo various reactions:
Oxidation: It can be oxidized to form phenolic compounds.
Reduction: Reduction of the phenoxyethoxy group may yield diethylene glycol derivatives.
Substitution: The biphenyl core can undergo substitution reactions with various electrophiles.
Bromination: Reaction with bromine in an organic solvent.
Hydrogenation: Catalytic hydrogenation using a metal catalyst (e.g., palladium on carbon).
Etherification: Reaction with alkyl halides or alcohols in the presence of a base.
Major Products: The major products depend on the specific reaction conditions. For example, bromination may yield 2-(2-bromophenoxy) derivatives, while hydrogenation could lead to diethylene glycol derivatives.
Scientific Research Applications
Solvent: Used as a solvent in organic synthesis due to its moderate polarity.
Surfactant: Employed in emulsions and formulations.
Drug Delivery: Its amphiphilic nature makes it useful for drug delivery systems.
Pharmacology: Investigated for potential pharmacological applications.
Coatings and Polymers: Used in coatings, adhesives, and polymer formulations.
Plasticizers: Enhances flexibility in plastics.
Mechanism of Action
The exact mechanism of action for 2-(2-phenoxyethoxy)-1,1’-biphenyl depends on its specific application. It may interact with cellular membranes, receptors, or enzymes, influencing biological processes.
Comparison with Similar Compounds
Antiviral Agents
Biphenyl derivatives with electron-donating or withdrawing substituents are critical in antiviral drug design. For example:
- EMAC2056 and EMAC2068 : These compounds feature a 4-methoxyphenyl or 4-nitrophenyl group on a thiazole ring attached to a biphenyl scaffold. The methoxy group enhances electron density, improving interactions with HIV-1 reverse transcriptase (RT), while nitro groups increase electrophilicity .
- Key Difference: Unlike 2-(2-phenoxyethoxy)-1,1'-biphenyl, EMAC compounds integrate a thiazole ring, which is essential for dual inhibition of RT polymerase and ribonuclease. The phenoxyethoxy group in the target compound may offer distinct steric and electronic effects due to its ether linkage.
Table 1: Antiviral Biphenyl Derivatives
Enzyme Inhibitors (Tyrosinase)
Biphenyl esters, such as 2p , 2r , and 2s , exhibit tyrosinase inhibition comparable to kojic acid. These compounds feature a 2-oxoethyl benzoate or pyridinecarboxylate group attached to the biphenyl core. Their activity arises from binding at the enzyme’s active-site entrance, facilitated by hydrophobic interactions with the biphenyl moiety .
- Key Difference: The phenoxyethoxy group in 2-(2-phenoxyethoxy)-1,1'-biphenyl introduces a longer, more flexible chain compared to the rigid ester groups in 2p–2s. This could alter binding kinetics or solubility.
Table 2: Tyrosinase Inhibitors
| Compound | Substituents | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| 2p | 2-Oxoethyl 4-bromobenzoate | 100 | |
| 2r | 2-Oxoethyl nicotinate | 250 | |
| 2-(2-Phenoxyethoxy)-1,1'-biphenyl | Phenoxyethoxy group | Not tested | — |
Catalytic Ligands
Biphenyl phosphine ligands, such as JohnPhos and tBuDavePhos, are pivotal in transition-metal catalysis. These ligands utilize bulky substituents (e.g., di-t-butylphosphino) to stabilize metal centers and enhance catalytic efficiency in cross-coupling reactions .
- Key Difference: The phenoxyethoxy group in 2-(2-phenoxyethoxy)-1,1'-biphenyl lacks a phosphine donor atom, limiting its utility in catalysis.
Table 3: Biphenyl Phosphine Ligands
Agrochemicals
Bifenazate (1-methylethyl 2-(4-methoxybiphenyl-3-yl)hydrazinecarboxylate) is a miticide that combines a biphenyl core with hydrazine and methoxy groups. Its efficacy arises from metabolic activation to diazinecarboxylic acid derivatives .
Table 4: Agrochemical Biphenyl Derivatives
| Compound | Substituents | Application | Reference |
|---|---|---|---|
| Bifenazate | 4-Methoxy + hydrazinecarboxylate | Miticide | |
| 2-(2-Phenoxyethoxy)-1,1'-biphenyl | Phenoxyethoxy group | Not reported | — |
Physicochemical Properties
Derivatives like 2-bromo-2'-methoxy-1,1'-biphenyl (MW 263.13, logP 4.2) and 2-(2-fluoro-biphenyl-4-yl)-2-methylmalonic acid (MW 288.28) highlight how halogen and methoxy groups influence solubility and bioavailability .
- Key Insight: The phenoxyethoxy group likely increases molecular weight (est. ~290–300 g/mol) and logP (est.
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